molecular formula C6H10O7 B1212593 2-dehydro-D-gluconic acid CAS No. 669-90-9

2-dehydro-D-gluconic acid

Cat. No.: B1212593
CAS No.: 669-90-9
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Keto-L-gluconate is a hexose.
2-keto-L-gluconate is a natural product found in Burkholderia cepacia with data available.

Mechanism of Action

Target of Action

The primary target of 2-Keto-D-gluconic acid (2KGA) is the enzyme membrane-bound gluconate dehydrogenase (mGADH), which is critical for 2KGA production in certain bacterial strains such as Pseudomonas plecoglossicida . The enzyme is flavin adenine dinucleotide-dependent (FAD-mGADH) and consists of a gamma subunit, a flavoprotein subunit, and a cytochrome c subunit .

Mode of Action

2KGA interacts with its target, mGADH, in a specific manner. The enzyme mGADH catalyzes the oxidation of gluconic acid to 2KGA . The Km and Vmax values of calcium D-gluconate for FAD-mGADH are 0.631 mM and 0.734 mM/min, respectively . This indicates the affinity and maximum rate at which the enzyme converts gluconic acid to 2KGA.

Biochemical Pathways

The production of 2KGA involves a two-step pathway of glucose direct oxidation in Pseudomonas species . The first step involves the conversion of glucose to gluconic acid by the enzyme membrane-bound pyrroloquinoline quinone-dependent glucose 1-dehydrogenase (PQQ-mGDH). The second step involves the conversion of gluconic acid to 2KGA by the enzyme mGADH .

Pharmacokinetics

It’s known that 2kga is produced by microbial fermentation processes . The production of 2KGA can be enhanced by overexpressing the ga2dh gene, which encodes the mGADH enzyme .

Result of Action

The result of 2KGA’s action is the production of 2KGA from glucose or gluconic acid. This is particularly important as 2KGA is a key intermediate in the synthesis of many chemicals, such as heterocyclic compounds and stereoselective or regioselective chemicals . It’s also a cornerstone for the synthesis of erythorbic acid (isoascorbic acid), a food antioxidant .

Action Environment

The production of 2KGA is influenced by various environmental factors. For instance, the provision of sufficient oxygen during biotransformation enhances 2KGA production . The optimal conditions for 2KGA production include a cell concentration of 4.0 g/L, glucose concentration of 126.0 g/L, temperature of 34 °C, and aeration rate of 2.8 L/min .

Biochemical Analysis

Biochemical Properties

2-Dehydro-D-gluconic acid is involved in several biochemical reactions, primarily as an intermediate in the oxidative pathway of glucose metabolism. It interacts with enzymes such as glucose dehydrogenase and gluconate-2-dehydrogenase . These enzymes catalyze the oxidation of glucose to gluconic acid and subsequently to this compound . The compound also acts as a substrate for other enzymes, including those involved in the pentose phosphate pathway and glucuronate interconversions . The interactions between this compound and these enzymes are crucial for maintaining cellular redox balance and energy production .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the production of erythorbic acid and sodium erythorbate, which are important antioxidants . Additionally, this compound can modulate the activity of enzymes involved in glycolysis and the pentose phosphate pathway, thereby impacting cellular energy metabolism and redox status . These effects are essential for maintaining cellular homeostasis and responding to oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a competitive inhibitor or activator of certain enzymes, depending on the cellular context . For example, it can inhibit glucose-6-phosphate dehydrogenase, thereby modulating the flux through the pentose phosphate pathway . Additionally, this compound can influence gene expression by affecting transcription factors and signaling molecules involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions but can undergo degradation under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating redox balance and energy metabolism . These temporal effects are important for understanding the compound’s potential therapeutic applications and its role in metabolic regulation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can enhance antioxidant defenses and improve metabolic efficiency . At high doses, it may cause adverse effects such as oxidative stress and metabolic imbalances . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the oxidative pathway of glucose metabolism and the pentose phosphate pathway . It is produced from D-gluconic acid by the action of gluconate-2-dehydrogenase and can be further metabolized to other intermediates such as 2-dehydro-3-deoxy-6-phospho-D-gluconic acid . These metabolic pathways are essential for maintaining cellular redox balance and energy production .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within cells is crucial for its biochemical functions and its role in metabolic regulation .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of this compound are closely linked to its localization within cells, as it interacts with enzymes and other biomolecules in these compartments .

Properties

IUPAC Name

3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859528
Record name Hex-2-ulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-L-gluconate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

73803-83-5, 669-90-9, 91548-32-2, 342385-52-8
Record name 2-Hexulosonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73803-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ketogluconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC87544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Xylo-hex-2-ulosonic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Keto-L-gluconate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-dehydro-D-gluconic acid
Reactant of Route 2
2-dehydro-D-gluconic acid
Reactant of Route 3
2-dehydro-D-gluconic acid
Reactant of Route 4
2-dehydro-D-gluconic acid
Reactant of Route 5
2-dehydro-D-gluconic acid
Reactant of Route 6
2-dehydro-D-gluconic acid
Customer
Q & A

Q1: What is the primary industrial application of 2-Keto-D-gluconic acid?

A1: 2-Keto-D-gluconic acid serves as a precursor in the manufacturing of sodium erythorbate or erythorbic acid, a widely used food antioxidant. []

Q2: Are there alternative methods for producing 2-Keto-D-gluconic acid besides the traditional glucose oxidation?

A2: Yes, research shows that 2-Keto-D-gluconic acid can also be produced through a two-stage fermentation process using strains of Erwinia sp. and Corynebacterium sp. This method involves the conversion of D-glucose to calcium 2,5-diketo-D-gluconate, followed by its reduction to calcium 2-keto-L-gulonate, a key intermediate in the synthesis of L-ascorbic acid (Vitamin C). []

Q3: Can rice starch hydrolysate be used as a sustainable substrate for 2-Keto-D-gluconic acid production?

A3: Yes, studies have demonstrated the feasibility of using rice starch hydrolysate for continuous 2-Keto-D-gluconic acid production using Pseudomonas fluorescens JD1202. This method offers a promising alternative for industrial-scale production. []

Q4: Can other sugars, besides glucose, be used as a carbon source for 2-Keto-D-gluconic acid production?

A4: Yes, research has shown that Pseudomonas fluorescens A46 can utilize glucose derived from starch degradation as a carbon source for 2-Keto-D-gluconic acid fermentation. This highlights the flexibility of the fermentation process and its potential for utilizing different feedstocks. []

Q5: What is the role of membrane separation technology in 2-Keto-D-gluconic acid production?

A5: Membrane separation technology has been successfully applied for the extraction of 2-Keto-D-gluconic acid from fermentation broth. This approach contributes to increased overall production yield and enhanced product quality. []

Q6: Are there any challenges associated with large-scale 2-Keto-D-gluconic acid fermentation?

A6: Yes, bacteriophage contamination poses a significant challenge in the industrial production of 2-Keto-D-gluconic acid. Phage infection can lead to reduced conversion rates, prolonged fermentation periods, and decreased filtration efficiency of the fermentation broth. []

Q7: How can the issue of bacteriophage contamination be addressed in 2-Keto-D-gluconic acid production?

A7: One effective strategy involves employing phage-resistant mutant strains, such as Pseudomonas fluorescens AR4. These mutants exhibit stable resistance to specific phages and have been successfully utilized in industrial-scale fermentation processes, demonstrating higher yields and shorter fermentation periods compared to their parent strains. [, , , ]

Q8: Can 2-Keto-D-gluconic acid be produced using immobilized cells?

A8: Yes, research indicates that Pseudomonas fluorescens AR4 cells immobilized by sodium alginate can effectively produce 2-Keto-D-gluconic acid. This method allows for the reuse of immobilized cells, potentially reducing production costs. []

Q9: What genetic engineering approaches have been explored to enhance 2-Keto-D-gluconic acid production?

A9: Researchers have successfully engineered Gluconobacter oxidans strains for improved 2-Keto-D-gluconic acid production. This involves constructing novel expression vectors with increased copy numbers based on pBBR1MCS-5, leading to increased gene expression and higher 2-Keto-D-gluconic acid yields. []

Q10: Are there any specific genes targeted for manipulation to enhance 2-Keto-D-gluconic acid production?

A10: Yes, overexpression of the ga2dh gene, encoding gluconate 2-dehydrogenase, has been shown to significantly increase 2-Keto-D-gluconic acid production in engineered Gluconobacter oxidans strains. []

Q11: Which enzymes are crucial for the biosynthesis of 2-Keto-D-gluconic acid in microorganisms?

A11: Key enzymes involved in 2-Keto-D-gluconic acid biosynthesis include:

  • Gluconate 2-dehydrogenase (GADH): Further oxidizes D-gluconic acid to 2-Keto-D-gluconic acid. [, ]

Q12: Can the production of byproducts, such as D-glucaric acid, be influenced during 2-Keto-D-gluconic acid fermentation?

A12: Yes, studies with Pseudogluconobacter saccharoketogenes showed that the enzyme gluconate 2-dehydrogenase (GADH) plays a role in diverting the metabolic pathway towards 2-Keto-D-gluconic acid production, potentially reducing the yield of D-glucaric acid. []

Q13: Have any novel enzymes involved in 2-Keto-D-gluconic acid metabolism been identified?

A13: Yes, a new pyrroloquinoline quinone (PQQ)-dependent 2-Keto-D-glucose dehydrogenase (Pa2KGDH) has been identified in Pseudomonas aureofaciens. This enzyme specifically oxidizes 2-Keto-D-glucose to 2-Keto-D-gluconic acid, offering new insights into 2-Keto-D-gluconic acid metabolism. []

Q14: What are the common methods for determining the concentration of 2-Keto-D-gluconic acid in fermentation broth?

A14: Several analytical techniques can be employed, including:

  • Polarimetry: A simple and rapid method based on the optical rotation of 2-Keto-D-gluconic acid. [, ]
  • Iodometry: An improved method that minimizes interference from glucose. []
  • High-performance liquid chromatography (HPLC): Offers high sensitivity and selectivity for simultaneous determination of 2-Keto-D-gluconic acid and other related compounds. [, , ]

Q15: What factors can influence the accuracy of 2-Keto-D-gluconic acid determination by polarimetry?

A15: Factors like the concentration and temperature of the test solution, as well as the pH, can significantly impact the accuracy of polarimetric measurements. For optimal results, a test solution containing 2.5–5.00 g 2-Keto-D-gluconic acid per 100 mL and maintained within the acidic pH range is recommended. []

Q16: What is the molecular formula and weight of 2-Keto-D-gluconic acid?

A16: The molecular formula is C6H10O7, and the molecular weight is 194.14 g/mol.

Q17: Can 2-Keto-D-gluconic acid undergo decarboxylation?

A17: Yes, research demonstrates that 2-Keto-D-gluconic acid undergoes decarboxylation in the presence of metal ions, such as nickel ions, leading to the formation of D-arabinose and D-ribulose. [, ]

Q18: Are there any known instances of 2-Keto-D-gluconic acid degradation under specific conditions?

A18: Yes, studies have shown that heating 2-Keto-D-gluconic acid in alkaline solutions can result in the formation of calcium tartronate, D-arabinose, and D-ribulose as degradation products. []

Q19: How does 2-Keto-D-gluconic acid impact Candida albicans morphology?

A19: Research suggests that 2-Keto-D-gluconic acid, along with other metabolites, might play a role in regulating Candida albicans morphogenesis and virulence. This is based on observations of altered filament formation and differential secretion of metabolites, including 2-Keto-D-gluconic acid, in response to estrogen treatment. []

Q20: Has 2-Keto-D-gluconic acid been linked to any specific diseases?

A20: While not a direct causative agent, altered levels of 2-Keto-D-gluconic acid have been observed in the metabolomic profiles of patients with papillary thyroid carcinoma (PTC). This suggests a potential association between 2-Keto-D-gluconic acid metabolism and PTC development, warranting further investigation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.